2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol
Description
2-(3-Bromo-1H-1,2,4-triazol-1-yl)butan-1-ol is a brominated triazole derivative with the molecular formula C₆H₁₀BrN₃O and a molar mass of 220.07 g/mol . Its physical properties include a predicted density of 1.68 g/cm³, boiling point of 368.2°C, and a pKa of 15.02, indicating moderate basicity . The compound features a hydroxyl group on a butyl chain, which distinguishes it from carboxylic acid or ester derivatives of similar triazole-based structures.
Properties
Molecular Formula |
C6H10BrN3O |
|---|---|
Molecular Weight |
220.07 g/mol |
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C6H10BrN3O/c1-2-5(3-11)10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3 |
InChI Key |
HJRUCNJIOZVPRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)N1C=NC(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 3-bromo-1H-1,2,4-triazole with butan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Key Chemical Reactions
The compound undergoes reactions at the triazole ring, bromine substituent, and hydroxyl group.
Substitution Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | NaOH (aqueous), reflux | Substituted triazoles (e.g., alkylation, acylation) |
| Electrophilic Substitution | H₂SO₄, NO₂⁻ | Brominated derivatives |
Elimination Reactions
-
Dehydration : Acidic conditions (e.g., HCl) yield unsaturated derivatives.
-
Mechanism : Loss of water from the hydroxyl group forms a double bond.
Oxidation Reactions
-
Reagents : KMnO₄ or CrO₃ under acidic conditions.
-
Product : Oxidation of the hydroxyl group to a ketone or carboxylic acid.
Triazolyl-Copper Complex Formation
A key intermediate in triazole chemistry is the triazolyl-copper complex (e.g., via CuAAC reactions). This intermediate undergoes tandem oxidative coupling, influenced by temperature :
-
Low Temperature (0°C) : Favors bis(triazole) formation.
-
High Temperature (60°C) : Promotes alkyne-triazole coupling .
Bromination-Driven Reactivity
The bromine substituent enhances electrophilic reactivity, enabling:
-
Nucleophilic Attack : Substitution at the triazole ring (e.g., by Grignard reagents).
-
Cross-Coupling : Suzuki or Heck reactions with transition metal catalysts.
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | Peaks for hydroxyl (-OH), triazole protons, and butanol chain . |
| Mass Spectrometry | Molecular ion peak at m/z 220.07 (C₆H₁₀BrN₃O) . |
Antifungal Activity
Triazole derivatives, including this compound, exhibit antifungal properties by inhibiting lanosterol demethylase, a fungal enzyme critical for ergosterol biosynthesis .
Synthetic Intermediates
Used in the preparation of:
-
Pharmaceuticals : Potential scaffolds for drug discovery.
-
Materials Science : Functionalization of polymers or nanoparticles.
Scientific Research Applications
2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol with similar compounds:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Functional Group | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| 2-(3-Bromo-1H-1,2,4-triazol-1-yl)butan-1-ol | 2226034-04-2 | C₆H₁₀BrN₃O | 220.07 | Hydroxyl (-OH) | 1.68 | 368.2 |
| 2-(3-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid | 1798731-85-7 | C₆H₈BrN₃O₂ | 234.05 | Carboxylic acid (-COOH) | - | - |
| 2-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid | 586337-85-1 | C₄H₄ClN₃O₂ | 161.55 | Carboxylic acid (-COOH) | - | - |
| Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate | - | C₈H₁₂BrN₃O₂ | 262.11 | Ester (-COOEt) | - | - |
| 1-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol | 1872743-55-9 | C₈H₁₅BrN₄O | 263.13 | Hydroxyl (-OH), amino (-NH₂) | - | - |
Key Observations :
- Molecular Weight: Carboxylic acid analogs (e.g., butanoic acid) exhibit higher molar masses due to the additional oxygen atom, which may influence pharmacokinetic properties .
- Halogen Substituents: Replacing bromine with chlorine (as in 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid) reduces molecular weight and alters electronegativity, affecting binding affinity in biological systems .
Biological Activity
2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This compound is characterized by its unique triazole structure, which is known to exhibit significant biological activity.
The molecular formula of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol is C6H10BrN3O, with a molecular weight of 220.07 g/mol. Its predicted boiling point is approximately 368.2 °C, and it has a density of 1.68 g/cm³ .
Antifungal Properties
The triazole moiety is widely recognized for its antifungal properties. Research indicates that compounds containing the triazole ring can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death. Studies have shown that derivatives of triazoles exhibit potent antifungal activity against various fungal pathogens including Candida spp. and Aspergillus spp. .
Antimicrobial Activity
In addition to antifungal effects, 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol has demonstrated antimicrobial properties against a range of bacteria. The mechanism of action involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria .
Cytotoxic Effects
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary data suggest that 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol may induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was observed in human breast cancer cell lines (MCF7) and prostate cancer cell lines (PC3), indicating potential as an anticancer agent .
Case Studies
The biological activities of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol can be attributed to several mechanisms:
- Ergosterol Synthesis Inhibition : By targeting enzymes involved in ergosterol biosynthesis, this compound disrupts fungal cell membrane integrity.
- Cell Wall Disruption : In bacteria, it interferes with peptidoglycan synthesis leading to compromised cell wall structure.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways through caspase activation.
Q & A
Q. What are the key synthetic routes for preparing 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol derivatives?
The compound can be synthesized via condensation of α-bromoketones with triazole-containing intermediates. For example, Process B in involves reacting a triazole derivative (Formula V) with α-bromoketones (Formula VI) in solvents like chloroform, acetonitrile, or DMF at 20–60°C for 1–12 hours. Optimization of regioselectivity requires careful control of reaction temperature and solvent polarity .
Q. How can spectroscopic techniques validate the structure of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol?
Key methods include:
Q. What solvent systems are optimal for recrystallizing brominated triazole alcohols?
Dichloromethane, chloroform, or ethanol are preferred due to their moderate polarity and compatibility with brominated triazoles. notes that dimethylformamide (DMF) is effective for reactions but requires post-synthesis solvent exchange for crystallization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of antifungal analogs?
Q. What experimental strategies mitigate degradation of brominated triazoles during prolonged storage?
Degradation studies (e.g., HPLC monitoring under stress conditions) reveal susceptibility to hydrolysis at high pH. Stabilization methods include:
Q. How does X-ray crystallography resolve stereochemical ambiguities in triazole derivatives?
Single-crystal X-ray diffraction (e.g., for analogs in ) confirms absolute configuration and hydrogen-bonding patterns. For example, the (2R,3R) stereochemistry in related compounds is critical for antifungal efficacy .
Q. What in vitro assays are recommended to evaluate the cytotoxicity of brominated triazole alcohols?
Q. How can computational modeling predict metabolic pathways of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol?
Tools like Schrödinger’s Metabolism Module or CypReact simulate cytochrome P450-mediated oxidation. Bromine substitution at the triazole ring reduces oxidative metabolism, as shown in ’s pharmacokinetic studies .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to vary solvent, temperature, and stoichiometry systematically .
- Analytical Validation : Cross-validate NMR and LC-MS data with reference standards (e.g., tert-butyl carbamates in ) to ensure purity >95% .
- Safety Protocols : Follow OSHA guidelines for handling brominated compounds, including fume hood use and PPE () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
